Thiophosgene

Descripción

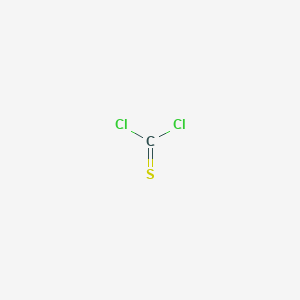

This compound is a thiocarbonyl compound and a one-carbon compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

thiocarbonyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2S/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVWGITAAIFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2S, CSCl2 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosgene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060046 | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosgene appears as a reddish liquid. Boiling point 73.5 °C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption., Red to reddish-yellow liquid with a sharp choking odor; [HSDB] | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

163 °F at 760 mmHg (USCG, 1999), 163 °F, 73 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, soluble in ethanol and ethyl ether | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.508 @ 15 °C | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

116.0 [mmHg] | |

| Record name | Thiophosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Reddish liquid, Reddish-yellow liquid | |

CAS No. |

463-71-8 | |

| Record name | THIOPHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonothioic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/067FQP576P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Thiophosgene: Historical Context and Fundamental Chemical Concepts

Historical Development of Thiophosgene Synthesis Methodologies

The journey to efficiently synthesize this compound has spanned over a century, with key contributions from chemists who developed and improved upon various chemical routes.

Early Synthetic Routes (e.g., Reaction of Elemental Chlorine with Carbon Disulfide, Rathke 1870)

The first definitive preparation of this compound is credited to Rathke in 1870, who synthesized it from the reaction of carbon disulfide with chlorine. acs.org Early methods, however, often produced this compound in small quantities mixed with byproducts like carbon tetrachloride and carbon disulfide, making separation difficult. acs.org One of the initial documented syntheses involved the reaction of elemental chlorine with carbon disulfide, though it is debated whether a pure substance was isolated. iucr.org Another early approach involved heating carbon tetrachloride with hydrogen sulfide (B99878) in a hot tube. google.com

Klason's Method: Reductive Dechlorination of Trichloromethanesulfenyl Chloride (1887)

A significant advancement came in 1887 when Klason developed a more effective methodology. thieme-connect.com This method involved the reduction of trichloromethanesulfenyl chloride (perchloromethyl mercaptan) with zinc to produce distillable amounts of this compound. acs.orgiucr.org This reductive dechlorination of trichloromethanesulfenyl chloride became a foundational approach for this compound synthesis. thieme-connect.comresearchgate.net

Modern Industrial-Scale Synthesis Approaches

Modern industrial production of this compound is now carried out on a multi-tonne scale, primarily relying on the preparation of the key intermediate, trichloromethanesulfenyl chloride, followed by its reduction. acs.org

A prevalent industrial method involves the continuous chlorination of carbon disulfide. acs.orgprocurementresource.com In this process, carbon disulfide is chlorinated, often under aqueous conditions or in the presence of a catalyst like iodine, to form trichloromethanesulfenyl chloride. wikipedia.orgacs.orgchemcess.com Controlling the chlorination is crucial to prevent the formation of excess carbon tetrachloride. wikipedia.orgwikiwand.com The resulting trichloromethanesulfenyl chloride is then separated, often via steam distillation, which also serves to hydrolyze byproducts like disulfur (B1233692) dichloride. wikipedia.orgwikiwand.com

The reduction of trichloromethanesulfenyl chloride to this compound is a critical step, and various reducing agents have been employed. researchgate.net

Zinc: Following Klason's initial work, zinc continues to be a recognized reducing agent for this conversion. iucr.orgthieme-connect.com

Sulfur Dioxide: Sulfur dioxide is another effective reducing agent. google.comgoogle.com In some processes, the reaction is carried out in a two-phase system of water and an organic solvent with iodide ions acting as a catalyst, which can result in high yields of up to 92%. google.comgoogle.com

Hydrogen Sulfide: Hydrogen sulfide is also used for the reduction of trichloromethanesulfenyl chloride. thieme-connect.de This reaction can be performed at elevated temperatures in the presence of catalysts like silica (B1680970) gel or metal sulfides to achieve high yields. google.comresearchgate.net

Continuous Chlorination of Carbon Disulfide

Nomenclature and Synonyms of this compound

The systematic and common names for a chemical compound are essential for clear communication in the scientific community. This compound is known by several names, reflecting its chemical structure and historical context.

The most common name is This compound . nih.gov Its IUPAC (International Union of Pure and Applied Chemistry) name is carbonothioyl dichloride . wikipedia.org Other synonyms include thiocarbonyl dichloride, carbonothioic dichloride, and carbon chlorosulfide. nih.govnoaa.govfishersci.no

| Type of Name | Name |

| Common Name | This compound |

| IUPAC Name | Carbonothioyl dichloride |

| Synonym | Thiocarbonyl dichloride |

| Synonym | Carbonothioic dichloride |

| Synonym | Carbon chlorosulfide |

| Synonym | Dichlorothiocarbonyl |

| Synonym | Thiocarbonic dichloride |

Molecular Structure and Bonding Characteristics of this compound

This compound (CSCl₂) is a foundational molecule in organosulfur chemistry, notable for its distinct structure and reactivity. At room temperature, it exists as a red liquid. iucr.orgwikipedia.org The molecule's properties and chemical behavior are a direct consequence of its specific geometric arrangement and the nature of the chemical bonds between its constituent atoms.

Trigonal Planar Geometry and C₂ᵥ Symmetry

This compound possesses a trigonal planar geometry, a structural characteristic shared with its oxygen analogue, phosgene (B1210022) (COCl₂). wikipedia.orgchemeurope.com This planarity means that all four atoms—one carbon, one sulfur, and two chlorine—lie in the same plane. wikipedia.orgslideplayer.com The central carbon atom is sp² hybridized, forming three sigma bonds: one with the sulfur atom and one with each of the two chlorine atoms. wikipedia.orgchemeurope.com

The molecule belongs to the C₂ᵥ point group, indicating a high degree of symmetry. slideplayer.comnist.govresearchgate.net This symmetry is characterized by a twofold rotational axis (C₂) that passes through the carbon and sulfur atoms, bisecting the angle between the two chlorine atoms. It also has two mirror planes (σᵥ), one containing all the atoms and another perpendicular to it, passing through the C=S bond.

Gas-phase electron diffraction studies have determined the Cl-C-Cl bond angle to be 111.2 (3)°. iucr.org In the solid state, this compound exhibits rotational disorder, where the sulfur and chlorine atoms are distributed over the three terminal positions, resulting in a time-averaged structure with a different symmetry in the crystal lattice. iucr.orgnih.gov

Carbon-Sulfur Double Bond Characterization

A key feature of the this compound molecule is the double bond between the carbon and sulfur atoms (C=S). solubilityofthings.com This bond is significantly weaker than the analogous C=O bond in phosgene due to the less effective overlap between the carbon 2p and sulfur 3p orbitals. rsc.org The C=S bond dissociation energy is approximately 573 kJ mol⁻¹. rsc.org

The length of the C=S double bond in the gas phase has been measured to be 1.602 (5) Å. iucr.org This is shorter than a typical C-S single bond (around 1.82 Å), confirming its double bond character. chemeurope.com The C=S bond is less polar than the C=O bond because carbon and sulfur have more similar electronegativities. rsc.org

Carbon-Chlorine Bond Characteristics and Reactivity

The two carbon-chlorine (C-Cl) single bonds in this compound are crucial to its reactivity. chemeurope.com Gas-phase electron diffraction data indicate a C-Cl bond length of 1.728 (3) Å. iucr.org It has been calculated that the C-Cl bond in this compound exhibits approximately 12% double bond character, which is less than in phosgene. iucr.org

The electronegativity of the chlorine atoms draws electron density away from the central carbon atom, making it electrophilic. This electrophilicity is a primary driver of this compound's reactivity, particularly in reactions with nucleophiles. The two reactive C-Cl bonds allow this compound to be a versatile reagent in various organic synthesis procedures. wikipedia.orgchemeurope.com

Vibrational Modes and Spectroscopic Analysis (e.g., IR, Raman, Inelastic Neutron Scattering)

The vibrational modes of this compound have been extensively studied using various spectroscopic techniques, including infrared (IR), Raman, and inelastic neutron scattering (INS). iucr.org These methods provide detailed insights into the molecule's structure and bonding by probing the energies of its fundamental vibrations.

This compound has six fundamental vibrational modes, which are classified based on their symmetry within the C₂ᵥ point group. nist.govcanada.ca The assignment of these modes has been established through a combination of experimental data and quantum chemical calculations. iucr.orgnih.gov

| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) (Gas Phase) |

| ν₁ | A₁ | C=S stretch | 1137 |

| ν₂ | A₁ | CCl₂ symmetric stretch | 505 |

| ν₃ | A₁ | CCl₂ scissors (in-plane bend) | 220 |

| ν₄ | B₁ | Out-of-plane bend | 473 |

| ν₅ | B₂ | CCl₂ asymmetric stretch | 816 |

| ν₆ | B₂ | CCl₂ rock (in-plane bend) | 294 |

Data sourced from the NIST Chemistry Webbook nist.gov

IR and Raman spectroscopy are governed by selection rules based on the molecule's symmetry. irdg.org In contrast, INS spectroscopy is not subject to such selection rules, allowing for the observation of all vibrational modes. iucr.orgirdg.org The combination of these techniques has been crucial for a comprehensive characterization of the vibrational properties of this compound in both the liquid and solid states. iucr.org Studies have shown that in the solid phase, some vibrational bands are split, and others show more structure compared to the liquid phase. iucr.org

Advanced Synthetic Applications of Thiophosgene in Organic Chemistry

Thiophosgene as a Versatile Thiocarbonyl Transfer Reagent

This compound is widely recognized as a classic and potent thiocarbonyl transfer reagent. lookchemmall.com This functionality allows for the synthesis of a broad spectrum of compounds characterized by a C=S double bond. Its reactions with various nucleophiles, such as amines, alcohols, and thiols, are fundamental to this utility. Classical applications include the preparation of thioureas, thiocarbamates, and thiocarbonates. researchgate.netscispace.com

The reaction of this compound with primary or secondary amines is a standard method for producing thioureas. thieme-connect.de Similarly, its reaction with alcohols or phenols in the presence of a base yields O,O-disubstituted thiocarbonates. thieme-connect.dersc.org These reactions proceed through the stepwise substitution of the chlorine atoms by the nucleophile, transferring the C=S moiety.

A notable application demonstrating its role as a thiocarbonyl transfer agent is the Corey-Winter olefin synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction converts 1,2-diols into olefins stereospecifically. wikipedia.org The process involves two key steps:

The reaction of the 1,2-diol with this compound to form a cyclic thionocarbonate. wikipedia.orgorganic-chemistry.org

The decomposition of this thionocarbonate, typically using a phosphorus-based reagent like trimethyl phosphite, which attacks the sulfur atom to yield the corresponding alkene. alfa-chemistry.comwikipedia.org

This transformation is particularly useful for synthesizing strained olefins, such as trans-cyclooctene, and can be applied to complex molecules with multiple functional groups due to its mild conditions. alfa-chemistry.com

Synthesis of Isothiocyanates

The synthesis of isothiocyanates (R-N=C=S) is one of the most prominent and widely practiced applications of this compound. researchgate.netcbijournal.comnih.gov These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic structures like thioureas and thiazoles. tandfonline.com

Reactions with Primary Amines

The reaction between this compound and primary amines is a long-established and generally smooth method for producing isothiocyanates. cbijournal.comgoogle.comresearchgate.net The reaction typically proceeds by treating the primary amine with this compound, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netmdpi.com

The mechanism involves the initial formation of an aminothiocarbonyl chloride intermediate. researchgate.net This intermediate then undergoes dehydrohalogenation, either through heating or in an aqueous medium, to yield the final isothiocyanate product. researchgate.net If an excess of the primary amine is used, the formation of symmetrical thioureas can occur as a side reaction. researchgate.netmdpi.com The reaction is applicable to both aliphatic and aromatic primary amines. researchgate.netmdpi.com

Table 1: Examples of Isothiocyanate Synthesis from Primary Amines using this compound

| Primary Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|

| p-Nitroaniline | p-Nitrophenyl isothiocyanate | Benzene, reflux | google.com |

| 6-(4-Aminobenzylthio)-purine | 6-(4-Isothiocyanatobenzylthio)-purine | Dioxan, calcium carbonate | researchgate.net |

| General Aromatic Primary Amines | Aromatic Isothiocyanates | Anhydrous conditions, followed by heating | researchgate.net |

Exploration of Alternative Synthetic Methods to Mitigate this compound Toxicity in Isothiocyanate Production

Despite its effectiveness, the high toxicity, volatility, and exothermic reactivity of this compound pose significant safety challenges, necessitating careful handling and controlled reaction conditions. tandfonline.comgoogle.comacs.org These drawbacks have spurred the development of safer and more environmentally benign alternatives for the synthesis of isothiocyanates. tandfonline.comacs.orgchemrxiv.org

Several "thiocarbonyl transfer" reagents have been introduced as safer surrogates for this compound. tandfonline.com These include:

1,1'-Thiocarbonyldiimidazole (B131065) (TCDI) : A stable, solid reagent that acts as a safer alternative to this compound and can be used in reactions like the Corey-Winter olefin synthesis. tandfonline.comchemrxiv.orgchemicalbook.com

Di-2-pyridyl thionocarbonate (DPT) : An effective reagent for preparing isothiocyanates from amines under mild conditions. lookchemmall.comchemrxiv.org

1,1'-Thiocarbonylditriazole : Another thiocarbonyl transfer agent used to avoid the hazards of this compound. tandfonline.com

Another major pathway for isothiocyanate synthesis involves the use of carbon disulfide (CS₂). cbijournal.comchemrxiv.org In this two-step approach, a primary amine reacts with CS₂ and a base to form a dithiocarbamate (B8719985) salt. nih.govchemrxiv.org This salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov While CS₂ is also toxic and flammable, this method avoids the use of this compound. acs.org A variety of desulfurizing agents have been employed, including lead nitrate, hydrogen peroxide, iodine, and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govtandfonline.comchemrxiv.org

More recently, methods utilizing bench-stable solid reagents have been developed to enhance operational simplicity and safety. For instance, the reagent (Me₄N)SCF₃ has been shown to convert primary amines to isothiocyanates rapidly and efficiently at room temperature, with solid byproducts that allow for easy product isolation by filtration. acs.org These modern approaches prioritize high yields, functional group tolerance, and improved safety profiles over traditional this compound-based methods. cbijournal.comacs.org

Formation of Sulfur-Containing Heterocycles

This compound's utility extends to the synthesis of a wide array of sulfur-containing heterocyclic compounds. researchgate.netscispace.com Its ability to react with molecules containing two nucleophilic sites allows for cyclization reactions that form stable ring structures, which are often of pharmaceutical importance.

Cyclization Reactions with Phenols, Amines, Alcohols, and Thiols

When this compound reacts with substrates bearing two nearby nucleophilic functional groups (such as -OH, -NH₂, -SH), it can act as a C1 synthon to form a five- or six-membered heterocyclic ring. rsc.org This strategy has been used to synthesize various thioxo-substituted heterocycles. researchgate.netscispace.com

For example:

1,2-Diols react with this compound to form cyclic thionocarbonates, which are key intermediates in the Corey-Winter olefination. lookchemmall.comwikipedia.orgorganic-chemistry.org

1,3-Diols can react with this compound to yield six-membered cyclic thiocarbonates (1,3-dioxane-2-thiones). rsc.orgresearchgate.net

o-Aminophenols or o-aminothiophenols can react with this compound to produce benzoxazole-2-thiones or benzothiazole-2-thiones, respectively.

2-Mercapto-3-aminopyridine derivatives have been cyclized using this compound to form pyrido-thiazole systems. jst.go.jp

The reaction with aminoethanol can lead to the formation of thiazolidine-2-thione. plos.org

These cyclization reactions demonstrate the versatility of this compound in constructing diverse heterocyclic frameworks by bridging two nucleophilic centers.

Synthesis of Thietanes

This compound is also employed in the synthesis of thietanes, which are four-membered sulfur-containing heterocyclic rings. researchgate.netthieme-connect.com One method for synthesizing thietanes involves the photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene (the thia-Paternò–Büchi reaction). beilstein-journals.org

The irradiation of an alkene in the presence of this compound can lead to the formation of a thietane (B1214591) ring. researchgate.netgoogle.com For instance, the irradiation of 3-methyl-2-trimethylsilyloxybut-2-ene with this compound was reported to produce a thietane intermediate, which upon hydrolysis yielded a substituted β-thiolactone. researchgate.net this compound can also participate as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings, which can sometimes be precursors to other sulfur heterocycles. wikipedia.orgrsc.org

Diels-Alder Reactions in Heterocycle Synthesis

In the realm of cycloaddition reactions, this compound serves as a potent dienophile in hetero-Diels-Alder reactions, providing a direct route to sulfur-containing six-membered heterocycles. sigmaaldrich.comwikipedia.org The thiocarbonyl group (C=S) acts as the 2π-electron component, reacting with a conjugated diene (the 4π-electron component) to form thiopyran derivatives. rsc.org The reactivity of this compound as a dienophile is enhanced because the electron-withdrawing chlorine atoms lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition. rsc.org

This methodology offers an efficient pathway for converting the highly reactive and toxic this compound into more stable and synthetically useful thiopyran scaffolds. nih.gov Research has demonstrated the successful cycloaddition of this compound with various dienes. For instance, Föhlisch and colleagues reported the reaction between this compound and spiro[2.4]hepta-4,6-diene, which yielded a novel thio-tricyclic adduct. nih.gov

Another notable example involves the reaction of this compound with a chiral diene. Nakayama and co-workers utilized (R)-4,5-dibutyl-2H-thiopyran 1-oxide as a diene, which reacted with this compound with high π-face selectivity. The cycloaddition occurred exclusively from the syn-π-face of the diene relative to the sulfoxide (B87167) bond, leading to the formation of a single endo-cycloadduct. rsc.orgnih.gov

| Diene | Product Type | Key Finding | Reference |

| spiro[2.4]hepta-4,6-diene | Thio-tricyclic adduct | Efficient synthesis of a novel scaffold. | nih.gov |

| (R)-4,5-dibutyl-2H-thiopyran 1-oxide | Bicyclic endo-cycloadduct | High π-face selectivity in the cycloaddition. | nih.gov |

Preparation of Thiazoles and Thiazole-Thiourea Hybrids

This compound is a key reagent in the synthesis of isothiocyanates, which are crucial precursors for building thiazole (B1198619) and thiourea-containing molecules. researchgate.netnih.gov The reaction of a primary amine with this compound provides a direct and efficient route to the corresponding isothiocyanate (R-N=C=S). cbijournal.com These intermediates can then be elaborated into more complex heterocyclic systems.

The synthesis of thiazoles can be achieved by reacting isothiocyanates derived from this compound with appropriate substrates. For example, 4-isothiocyanatobenzenesulfonamide, prepared from the reaction of sulfanilamide (B372717) with this compound, can be treated with the sodium salt of ethyl cyanoacetate (B8463686) to form an intermediate that, upon reaction with thioglycolic acid, cyclizes to yield a substituted thiazole derivative. researchgate.net

Furthermore, the isothiocyanate functionality is the cornerstone for creating thiourea (B124793) derivatives (R-NH-C(S)-NH-R'). These thioureas can be designed as hybrid molecules incorporating a thiazole ring. Synthetic strategies often involve preparing a substituted isothiocyanate and reacting it with an amino-thiazole, or vice-versa, to generate the target thiazole-thiourea hybrid. researchgate.netnih.gov Such compounds are of interest in medicinal chemistry. nih.govnih.gov

| Starting Material | Intermediate | Final Product Class | Reference |

| Primary Amine (e.g., Sulfanilamide) | Isothiocyanate | Thiazole | researchgate.net |

| Primary Amine | Isothiocyanate | Thiourea | nih.gov |

| Isothiocyanate + Aminothiazole | - | Thiazole-Thiourea Hybrid | researchgate.netnih.gov |

Conversion Reactions Mediated by this compound

This compound's reactivity enables it to mediate a variety of useful chemical conversions.

The Corey-Winter olefin synthesis is a powerful, stereospecific method for converting 1,2-diols into alkenes, and it relies critically on this compound. alfa-chemistry.com The reaction proceeds in two main steps. First, the 1,2-diol is treated with this compound in the presence of a base to form a cyclic thionocarbonate. researchgate.net This intermediate is then subjected to reductive cleavage, typically by heating with a trivalent phosphorus compound like trimethyl phosphite. researchgate.netalfa-chemistry.com

The decomposition of the thionocarbonate is driven by the formation of a strong phosphorus-sulfur double bond and results in the extrusion of carbon dioxide, yielding the desired alkene. researchgate.net A key feature of this synthesis is its stereospecificity: a cis-diol yields a cis-alkene, while a trans-diol affords a trans-alkene. researchgate.net While this compound is highly effective, the safer reagent 1,1'-thiocarbonyldiimidazole (TCDI) is often used as an alternative. alfa-chemistry.comwikipedia.org

Corey-Winter Synthesis Overview

| Step | Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|

| 1 | 1,2-Diol, this compound, Base | Cyclic Thionocarbonate | Retained from diol |

This compound can be employed to transform several sulfur-containing and oxygen-containing functional groups. It reacts with phenols to form aryl chlorothionoformates as intermediates, which can be further converted into thiophenols. nih.gov

The reagent also facilitates the conversion of thioureas and thioamides into other functionalities. For instance, this compound can be used to convert thioamides into the corresponding amides. gre.ac.uk This transformation highlights the reagent's ability to mediate changes in the oxidation state and functional group identity at the carbon atom.

Beyond the Corey-Winter synthesis, this compound provides routes for the synthesis of nitriles. One of its synthetic applications is the dehydration of primary amides to form the corresponding nitriles. researchgate.net This transformation is a valuable tool for accessing the nitrile functional group, which is a key precursor in the synthesis of amines, carboxylic acids, and various heterocycles. orgoreview.com The synthesis of alkenes, as detailed previously, is most prominently achieved via the Corey-Winter reaction starting from 1,2-diols. researchgate.net

Transformation of Thioureas, Phenols, and Thioamides

Reactions with Specific Functional Groups

The high electrophilicity of this compound's carbon atom makes it reactive toward a variety of nucleophiles, particularly nitrogen-containing functional groups. researchgate.net

The reaction with primary amines is a cornerstone of this compound chemistry, typically yielding isothiocyanates (R-N=C=S) under anhydrous conditions. researchgate.netnih.govgoogle.com This reaction proceeds through a thiocarbamoyl chloride intermediate, which eliminates hydrogen chloride to form the final product. cbijournal.com This method is robust and often proceeds smoothly even in the presence of other functional groups. researchgate.net

Secondary amines (aliphatic, aromatic, or heterocyclic) react with this compound to produce N,N-disubstituted thiocarbamoyl chlorides (R₂N-C(S)Cl). researchgate.net These products are stable intermediates that can be isolated and used in further syntheses, for example, by reacting them with another amine to form unsymmetrical thioureas. researchgate.net

Hydrazines and their derivatives also react readily with this compound. The reaction with hydrazine (B178648) itself can afford thiocarbohydrazide, a symmetrical molecule where the thiocarbonyl group is bonded to two -NHNH₂ groups. researchgate.netarkat-usa.org Substituted hydrazines yield various thiocarbonylhydrazine derivatives, depending on the stoichiometry and reaction conditions. researchgate.net

| Functional Group | Reagent | Primary Product | Reference |

| Primary Amine | This compound | Isothiocyanate | researchgate.netnih.gov |

| Secondary Amine | This compound | Thiocarbamoyl Chloride | researchgate.net |

| Hydrazine | This compound | Thiocarbohydrazide | researchgate.netarkat-usa.org |

Reactions at Nitrogen Centers

The reactivity of this compound towards nitrogen-containing functional groups is extensive, providing access to numerous classes of compounds. researchgate.net

Amines (Primary, Secondary, Tertiary):

The reactions of this compound with amines are among its most well-studied applications. nih.gov

Primary Amines: The reaction of primary amines with this compound is a classic and efficient method for the synthesis of isothiocyanates (R-N=C=S). researchgate.netwikipedia.orgnih.gov This reaction is often preferential, even in the presence of other reactive groups like hydroxyl or secondary amino moieties. researchgate.net The high reactivity of this compound allows for the conversion of a wide range of primary amines, including those that are weakly basic, into their corresponding isothiocyanates. google.com

Secondary Amines: Secondary amines react with this compound to produce thiocarbamoyl chlorides. nih.gov These compounds are useful intermediates in further synthetic transformations.

Tertiary Amines: The reaction of this compound with tertiary amines can lead to different products depending on the specific amine and the reaction conditions. researchgate.net In some cases, ionic species are formed. researchgate.net Silylated tertiary amines, upon treatment with this compound, yield isothiocyanates, offering an excellent route for their synthesis. researchgate.net Furthermore, this compound can be used for the dealkylation of tertiary amines, converting them into secondary amines after hydrolysis of the initial product. ut.ac.irresearchgate.net The ease of cleavage of different alkyl groups can vary, with benzyl (B1604629) and allyl groups often being cleaved more readily than methyl or other alkyl groups. ut.ac.irresearchgate.net

Amides:

The reaction between this compound and primary amides can yield either isothiocyanates or nitriles, depending on the reaction conditions. researchgate.net For instance, 2-methylpropanamide reacts with this compound to form the corresponding isothiocyanate. researchgate.net This reactivity highlights the utility of this compound in transforming amide functionalities. A novel one-step synthesis of 2-chloroquinazolin-4-ols and related bicyclic compounds from 2-aminoamides using this compound has also been reported. acs.org

Imines:

This compound reacts with ketimines that possess an α-hydrogen atom to generate α-alkenyl isothiocyanates. researchgate.net This transformation proceeds through the initial formation of an α-chloroalkyl isothiocyanate, which then undergoes elimination of hydrogen chloride. researchgate.net The reaction of an imino crown with this compound can also lead to the formation of a thiourea. google.com

Hydrazines:

The reaction of this compound with hydrazines typically affords thiocarbonohydrazides. researchgate.net However, the specific products can vary depending on the hydrazine derivative and the reaction conditions. researchgate.net For example, o-isothiocyanato-trans-cinnamaldehyde, derived from the reaction of quinoline (B57606) with this compound, reacts with hydrazine to form a dihydropyrazoloquinazoline-thione. rsc.orgrsc.org

Diazo Compounds:

The outcome of the reaction between this compound and diazo compounds is highly dependent on the substituents on the diazo substrate. researchgate.netchemrxiv.orgchemrxiv.org These reactions can lead to the formation of dichloro-alkene derivatives or cyclized products like 1,2,3-thiadiazoles. researchgate.netchemrxiv.orgchemrxiv.org For instance, the reaction with aliphatic diazo compounds can produce dichloroethylene sulfides. epa.gov

Azides:

This compound can react with azides, although this reaction is less commonly documented in readily available literature. One example involves the reaction of this compound with an inorganic azide, such as sodium azide, in the presence of a tertiary amine to form an unstable intermediate that decomposes to yield isothiocyanates. google.com Another application involves the synthesis of an inhibitor by reacting an amine with this compound, while a related compound is synthesized from an azidoacetamide. researchgate.net

Reactions at Oxygen Centers: Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form either chlorothionoformates or thiocarbonates. nih.gov The initial reaction typically yields O-alkyl or O-aryl chlorothioformates, which can then react with another equivalent of the alcohol or phenol (B47542) to produce the corresponding thiocarbonate. thieme-connect.comnih.gov This reactivity provides a straightforward method for the synthesis of these sulfur-containing esters. For example, O-(3-allyloxy-4-chlorophenyl) chlorothioformate can be synthesized by reacting 3-allyloxy-4-chlorophenol (B8744810) with this compound in the presence of sodium hydroxide. prepchem.com

| Reactant | Product(s) | Reference(s) |

| Alcohols | Chlorothionoformates, Thiocarbonates | nih.gov |

| Phenols | Chlorothionoformates, Thiocarbonates | nih.gov |

| 3-Allyloxy-4-chlorophenol | O-(3-allyloxy-4-chlorophenyl) chlorothioformate | prepchem.com |

Reactions at Sulfur Centers: Thiolactones

While the reaction of this compound with simple thiols is a known process, its application with more complex sulfur-containing molecules like thiolactones is a specific area of interest. The electrophilic carbon of this compound can react with the nucleophilic sulfur of a thiolactone. This type of reaction can lead to the formation of various heterocyclic compounds or intermediates for further synthesis. The specific products would depend on the structure of the thiolactone and the reaction conditions employed.

Reactions with Dienes and Alkenes for Bridged Compounds

This compound can act as a dienophile in Diels-Alder reactions with dienes. wikipedia.org This cycloaddition reaction leads to the formation of bridged heterocyclic compounds containing a sulfur atom. For example, after the initial cycloaddition, reduction of the adduct can yield 5-thiacyclohexene derivatives. wikipedia.org This methodology provides a valuable route for the construction of complex, bridged ring systems that are of interest in various fields of chemistry. tandfonline.com

Synthesis of Thioketones and Chlorothioformates

This compound serves as a key reagent in the synthesis of both thioketones and chlorothioformates.

Thioketones:

This compound is utilized in the synthesis of various thioketones. uzh.chgoogle.com For instance, the treatment of pyrrole (B145914) or N-methylpyrrole with this compound in the presence of triethylamine (B128534) affords bis(pyrrol-2-yl) and bis(N-methylpyrrol-2-yl) thioketones, respectively. uzh.chuzh.ch Another approach involves the reaction of a biradical diphosphadiazanediyl with this compound to yield a cyclic phospha-aza thiourea derivative, which upon reduction forms a cyclic thioketone. rsc.org The synthesis of chiral oxazolidine-2-thione prosthetic groups has also been accomplished using this compound, which is noted for its high reactivity compared to carbon disulfide. google.com

| Reactant(s) | Product | Reference(s) |

| Pyrrole, Triethylamine | Bis(1H-pyrrol-2-yl)methanethione | uzh.chuzh.ch |

| N-Methylpyrrole, Triethylamine | Bis(1-methylpyrrol-2-yl)methanethione | uzh.chuzh.ch |

| Biradical [(μ-NTer)P˙]₂ | Cyclic phospha-aza thiourea derivative | rsc.org |

| Chiral amino alcohol | Chiral oxazolidine-2-thione | google.com |

Chlorothioformates:

The reaction of this compound with alcohols and phenols is a primary method for the synthesis of O-alkyl and O-aryl chlorothioformates. thieme-connect.comnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. prepchem.com For example, methyl chlorothioformate can be prepared by reacting this compound with methanol. digitellinc.com The synthesis of various chlorothioformates is a crucial step as they are versatile intermediates for producing other thiocarbonyl compounds. digitellinc.comacs.org

| Reactant(s) | Product | Reference(s) |

| Alcohols/Phenols | O-Alkyl/O-Aryl Chlorothioformates | thieme-connect.comnih.gov |

| 3-Allyloxy-4-chlorophenol, Sodium hydroxide | O-(3-allyloxy-4-chlorophenyl) chlorothioformate | prepchem.com |

| Methanol | Methyl chlorothioformate | digitellinc.com |

Computational and Spectroscopic Investigations of Thiophosgene

Quantum Chemical Calculations and Theoretical Studies

Thiophosgene (CSCl₂) is a molecule of significant interest in the scientific community, serving as a model system for investigating a wide array of spectral and photophysical phenomena. researchgate.net Theoretical and computational chemistry have proven to be indispensable tools for unraveling the complex dynamics that govern its behavior, from its vibrational structure to its electronic relaxation pathways. researchgate.netaip.org

Quantum mechanical studies have been extensively applied to understand the vibrational spectrum and the ground electronic state (S₀) potential energy surface (PES) of this compound. researchgate.net A significant achievement in this area is the development of a full six-dimensional (6D) quartic potential energy surface for S₀ this compound, expressed in curvilinear symmetrized bond-angle coordinates. nih.gov This PES was refined from an ab initio field derived using an acc-pVTZ basis set with Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) corrections for electron correlation. nih.gov

Researchers have employed a completely symmetrized Hamiltonian formalism and vibrational basis set, incorporating all six of the molecule's vibrational modes into their calculations. researchgate.net Variational methods have been used to perform large-scale vibrational calculations, which have successfully reproduced the lower, experimentally known vibrational levels for the ³⁵Cl₂CS isotopologue. nih.gov This agreement serves as a strong validation for the feasibility and accuracy of the obtained quartic PES. nih.gov By achieving a good fit between theoretically calculated vibrational frequencies and extensive experimental data, researchers have been able to reliably determine the harmonic and some anharmonic (cubic and quartic) force constants of the molecular PES. researchgate.netaip.org These computational approaches have enabled the analysis of the vibrational structure across the entire range of vibrational excitation energies, from the origin up to the dissociation limit at approximately 20,000 cm⁻¹. researchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) of this compound from Photoelectron Spectroscopy

| Ionization Potential (eV) | Vibrational Mode | Ground State Frequency (cm⁻¹) | Ionic State Frequency (cm⁻¹) |

| 9.61 | ν₄ (a₁) CCl₂ deformation | 295 | 265 |

| 10.65 | ν₁ (a₁) C=S stretch | 1135 | 905 |

| 14.47 | ν₂ (a₁) CCl₂ stretch | 500 | 380 |

| Data sourced from a study of the photoelectron spectra of this compound. cdnsciencepub.com |

Intramolecular Vibrational Energy Redistribution (IVR) is a fundamental process in chemical reaction dynamics, and this compound has served as a key model system for its study. iitk.ac.innih.gov Theoretical investigations have revealed that IVR in this compound is not instantaneous or completely statistical as simpler theories might predict. aip.orgnih.gov Instead, IVR in this compound is characterized as "restricted," with vibrational localization and isolation persisting even up to the molecule's dissociation limit. aip.org This finding aligns with models demonstrating that the effective dimensionality for IVR in this compound is 3, out of a total of 6 vibrational modes in the molecular state space. aip.org

Further detailed studies have established the anisotropic and anomalous nature of the quantum IVR dynamics in the molecule. nih.gov It has been shown that multiple power-law scalings manifest in the system, which can lead to surprising mode specificity even above the threshold where facile IVR would be expected. nih.gov The mechanism for this behavior has classical origins, stemming from a combination of dynamical trapping near resonance junctions in the network of classical nonlinear resonances at short-to-intermediate timescales, and the influence of weaker, higher-order resonances at longer times. nih.gov Theoretical models of IVR also suggest that energy flow is not a direct, one-step process but rather occurs sequentially through chains of dark states that can be grouped into tiers. optica.org Large-scale vibrational calculations using refined potential energy surfaces have been crucial for exploring these IVR characteristics at very high vibrational excitation energies, up to the dissociation limit. worldscientific.com

This compound is an almost unparalleled model molecule for exploring electronic relaxation processes. aip.org The intersystem crossing (ISC) from the first triplet state (T₁) to the ground singlet state (S₀) is a canonical example of an electronic radiationless transition in small polyatomic molecules. researchgate.netaip.orgx-mol.net Clarifying the mechanism of this T₁ → S₀ ISC is critical to understanding the molecule's complex dynamics and photophysics. aip.orgaip.org

Theoretical studies using a modified golden rule expression have calculated the decay time for this process to be approximately 40 picoseconds. aip.org Interestingly, further analysis suggests that this ISC is not a true irreversible decay. aip.orgdntb.gov.ua Instead, it is predicted to lead to violent phosphorescence quantum beats that could potentially be observed experimentally. aip.orgdntb.gov.ua One proposed mechanism that could enhance the effective density of states for the ISC process involves the rotational motion of the molecule. aip.org This theory is based on the different rotational constants and molecular structures (asymmetric top vs. symmetric top) in the combining T₁ and S₀ electronic states. aip.org In contrast, the first excited singlet state (S₁) does not exhibit significant radiationless transitions to the S₀ or T₁ states, which is attributed to the absence of a promoting mode for internal conversion and a combination of vanishingly small spin-orbit coupling and poor Franck-Condon factors for the S₁ → T₁ intersystem crossing. researchgate.net

The spin-crossover reaction of this compound has been a subject of intense focus for both experimentalists and theoreticians. nih.govethz.ch For many years, theoretical predictions of the triplet state lifetime were incorrect by several orders of magnitude when compared to experimental measurements. x-mol.netnih.govethz.ch A significant breakthrough came from the application of semiclassical golden-rule instanton theory combined with on-the-fly multireference perturbation theory electronic-structure calculations. x-mol.netnih.gov

This advanced theoretical approach provides excellent agreement with experimental rates. nih.govethz.ch The success of this method is attributed to its ability to locate the optimal tunneling pathway in full dimensionality, which captures "corner-cutting" effects not accounted for in previous methods. nih.govacs.org The calculations revealed that the spin crossover is accelerated by many orders of magnitude due to the multidimensional quantum tunneling of the heavy carbon atom, a phenomenon that occurs even at room temperature. x-mol.netnih.govethz.ch

The T₁ → S₀ transition in this compound is situated in the Marcus inverted regime. nih.govethz.ch Consequently, the tunneling mechanism can be interpreted in terms of two classical trajectories: one moving forward in imaginary time and one moving backward, connected by particle-antiparticle creation and annihilation events. nih.govethz.chchemrxiv.org This work demonstrated that a proper treatment of multidimensional tunneling is essential for correctly describing the reaction mechanism and achieving accurate simulation of the spin-crossover reaction. acs.orgchemrxiv.org

Table 2: Theoretical Approaches to this compound T₁ → S₀ Intersystem Crossing

| Theoretical Method | Key Finding/Prediction | Reference |

| Previous Theoretical Models | Predicted triplet lifetimes were orders of magnitude in error compared to experiment. | x-mol.netnih.govethz.ch |

| Modified Golden Rule Expression | Calculated decay time (τnr) of ~40 ps; predicted phosphorescence quantum beats. | aip.org |

| Semiclassical Golden-Rule Instanton Theory | Excellent agreement with experimental rates; identified multidimensional heavy-atom quantum tunneling as the key mechanism. | x-mol.netnih.govethz.ch |

| This table summarizes the evolution of theoretical understanding of the T₁ → S₀ transition in this compound. |

Computational chemistry is a vital partner to experimental spectroscopy, providing the means to interpret complex spectra and make definitive band assignments. frontiersin.org For this compound, quantum chemical calculations have been used to assign features in its infrared, Raman, inelastic neutron scattering (INS), and photoelectron spectra. cdnsciencepub.comnih.gov

For instance, high-resolution synchrotron infrared spectroscopy of the ν₁ and ν₅ fundamental bands of ³⁵Cl₂CS and ³⁵Cl³⁷ClCS was successfully analyzed with the aid of rotational and centrifugal distortion constants determined from quantum calculations. researchgate.net Similarly, a comprehensive study of solid-state this compound used computational methods to assign its IR, Raman, and INS spectra. nih.goviucr.org In that work, creating a larger, ordered structural model in calculations led to better agreement between measured and computed spectra, highlighting the disordered nature of solid this compound. nih.gov In the analysis of photoelectron spectra, the CNDO/2 method was used to calculate theoretical ionization potentials, which aided in the assignment of the observed bands to specific molecular orbitals. cdnsciencepub.com These examples underscore the critical role of computational studies in disentangling congested spectra and extracting detailed information about molecular structure and bonding. frontiersin.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity and interaction of toxic molecules. researchgate.netbbwpublisher.com While detailed studies on the specific toxicity mechanism of this compound itself are not prevalent in the provided sources, the application of DFT to understand its interactions and the toxicity of related compounds demonstrates the utility of the approach.

DFT has been used to theoretically examine the interaction of this compound with various nanomaterials for sensing applications. researchgate.net For example, studies on a Zn₁₂O₁₂ nanocage show that this compound physisorbs onto the pristine surface with an adsorption energy of -9.41 kcal/mol. researchgate.netresearchgate.net The decoration of this nanocage with transition metals like chromium was found to significantly enhance the adsorption, indicating strong chemisorption. researchgate.net Such studies are crucial for developing potential sensors for toxic gases. researchgate.net Methodologically, DFT is also applied to explore the metabolic reactions that lead to toxicity in other thiophene-containing drugs. colab.wsnih.gov These studies investigate reaction pathways, establish the 3D structures of reactants and products, and examine potential energy profiles to determine how toxic metabolites are formed. colab.wsnih.gov This provides a framework for how DFT could be applied to elucidate the bioinorganic chemistry associated with this compound's own toxicity mechanisms.

Table 3: DFT Calculated Adsorption Energies (kcal/mol) of this compound

| Surface | Adsorption Energy (kcal/mol) |

| Pristine Zn₁₂O₁₂ Nanocage | -9.41 |

| Cr-decorated Zn₁₂O₁₂ Nanocage | -77.86 |

| Data from a DFT study on the sensing behavior of Zn₁₂O₁₂ nanocages towards toxic gases. researchgate.net |

Advanced Spectroscopic Characterization Techniques

Infrared and Raman Spectroscopy in Liquid, Solution, and Solid States

The vibrational properties of this compound (CSCl₂) have been extensively studied using infrared (IR) and Raman spectroscopy across different physical states. researchgate.netiucr.org These techniques provide complementary information about the molecular vibrations, as the selection rules for IR absorption and Raman scattering differ. europeanpharmaceuticalreview.comsepscience.com In this compound, a planar molecule, the fundamental vibrational modes have been assigned based on spectra obtained in the liquid, solution, and solid phases. iucr.org

In the solid state, a comprehensive characterization has been performed, reporting the IR and Raman spectra for the first time in this phase. nih.gov These solid-state spectra were collected and interpreted with the assistance of quantum chemical calculations. iucr.orgnih.gov Comparisons between the spectra in different phases reveal shifts in vibrational frequencies and changes in band shapes, which can be attributed to intermolecular interactions in the condensed states. The analysis of these spectra has been crucial for developing a complete normal coordinate analysis and a transferable valence force field for this compound. researchgate.net

The fundamental vibrational modes of this compound have been assigned as follows: ν₁ (S=C stretch), ν₂ (symmetric C–Cl stretch), ν₃ (symmetric in-plane bend), ν₄ (out-of-plane bend), ν₅ (asymmetric C–Cl stretch), and ν₆ (asymmetric in-plane bend). canada.ca

Table 1: Fundamental Vibrational Frequencies (cm⁻¹) of this compound This table presents a summary of experimentally observed fundamental vibrational frequencies. Exact values can vary based on the physical state (gas, liquid, solid) and isotopologue.

| Mode | Assignment | Approximate Frequency (cm⁻¹) |

| ν₁ | S=C stretch | ~1139 |

| ν₂ | Symmetric C–Cl stretch | ~504 |

| ν₃ | Symmetric in-plane bend | ~292 |

| ν₄ | Out-of-plane bend | ~471 |

| ν₅ | Asymmetric C–Cl stretch | ~820 |

| ν₆ | Asymmetric in-plane bend | ~310 |

High-Resolution Synchrotron Infrared Spectroscopy

High-resolution infrared spectroscopy provides detailed insight into the rotational-vibrational structure of molecules. For this compound, such studies were historically challenging due to significant spectral congestion arising from its relatively large mass, the presence of multiple isotopic species (e.g., ³⁵Cl₂CS, ³⁵Cl³⁷ClCS), and hot bands from low-lying vibrational states. researchgate.netaip.org

The advent of synchrotron radiation as a high-brightness source for infrared spectroscopy has enabled the first detailed rotationally-resolved studies of this compound. canada.ca Using facilities like the Canadian Light Source, spectra with resolutions of approximately 0.001 cm⁻¹ have been obtained. researchgate.netscience.gov This high resolution, combined with the brightness of the synchrotron source, allows for the recording of low-noise spectra in a reasonable timeframe. canada.caaip.org

Detailed analyses have been reported for several fundamental bands, including the ν₂ (~504 cm⁻¹), ν₄ (~471 cm⁻¹), ν₁ (~1139 cm⁻¹), and ν₅ (~820 cm⁻¹) bands for the two most abundant isotopologues. researchgate.netaip.org These studies have yielded precise molecular constants for both the ground and vibrationally excited states.

Table 2: Spectroscopic Parameters for this compound Isotopologues from High-Resolution IR Data Data derived from synchrotron-based studies.

| Isotopologue | Band | Band Origin (cm⁻¹) |

| ³⁵Cl₂CS | ν₂ | 504.11 |

| ³⁵Cl³⁷ClCS | ν₂ | 501.67 |

| ³⁵Cl₂CS | ν₄ | 470.95 |

| ³⁵Cl³⁷ClCS | ν₄ | 468.42 |

| ³⁵Cl₂CS | ν₁ | ~1139 |

| ³⁵Cl³⁷ClCS | ν₁ | ~1139 |

| ³⁵Cl₂CS | ν₅ | ~820 |

| ³⁵Cl³⁷ClCS | ν₅ | ~820 |

Inelastic Neutron Scattering for Solid-State Characterization

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of materials, particularly in the solid state. researchgate.net Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational modes are potentially observable. Its sensitivity to hydrogen atoms is well-known, but it is also highly effective for studying vibrations involving heavier atoms. nih.gov

For solid this compound, INS spectra have been collected and reported for the first time as part of a comprehensive characterization of its solid phase. iucr.orgnih.govnih.gov The experimental INS spectra were assigned with the aid of quantum chemical calculations, which helped to interpret the complex vibrational features. researchgate.net This technique provided crucial data that, when combined with IR and Raman spectroscopy, allowed for a full assignment of the solid-state vibrational modes and a deeper understanding of the intermolecular forces and crystalline environment of this compound. iucr.orgnih.gov

X-ray Diffraction for Solid-State Structure Elucidation

The precise arrangement of atoms in the crystalline solid state is determined using diffraction techniques, primarily X-ray diffraction. google.com A detailed study of solid-state this compound using single-crystal X-ray diffraction has revealed its crystal structure. iucr.orgnih.gov

At 80 K, this compound crystallizes in the hexagonal space group P6₃/m. iucr.orgnih.govnih.gov A key finding from the diffraction data is the presence of a distinct rotational disorder within the crystal structure. researchgate.net The molecule exhibits mixed occupancy for the sulfur and chlorine positions, where these atoms form a regular triangle around the central carbon atom. iucr.org This disorder persists even at temperatures as low as 10 K, as confirmed by complementary neutron powder diffraction studies. nih.govnih.gov The unit cell parameters have been determined at various temperatures, showing an anisotropic thermal expansion. iucr.org

Table 3: Crystallographic Data for Solid this compound at 80 K Data from single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a | 5.9645 (2) Å |

| b | 5.9645 (2) Å |

| c | 6.2835 (3) Å |

| Volume (V) | 193.59 (2) ų |

| Feature | Rotational disorder of S and Cl atoms |

Electron Diffraction for Gas-Phase Molecular Geometry

Gas-phase electron diffraction (GED) is a primary method for determining the precise molecular structure of molecules in the gaseous state, free from the intermolecular forces present in condensed phases. wikipedia.org The structure of this compound has been investigated using this technique. iucr.orgacs.orgacs.org

These studies provide accurate measurements of bond lengths and bond angles for the isolated molecule. The geometry is confirmed to be trigonal planar. iucr.org The data obtained from GED are fundamental for calibrating and validating computational chemistry models and serve as a reference for understanding how the molecular structure is perturbed in liquid and solid environments.

Table 4: Gas-Phase Molecular Geometry of this compound from Electron Diffraction Structural parameters for the isolated molecule.

| Parameter | Value |

| C=S Bond Length | 1.602 (5) Å |

| C–Cl Bond Length | 1.728 (3) Å |

| Cl–C–Cl Bond Angle | 111.2 (3)° |

Application of Spectroscopic Data for Molecular Dynamics and Photophysics

This compound is a benchmark molecule for studying fundamental concepts in molecular dynamics and photophysics, including intramolecular vibrational redistribution (IVR), intersystem crossing (ISC), and radiationless transitions. researchgate.netresearchgate.netresearchgate.net The wealth of high-quality spectroscopic data available is essential for these theoretical investigations.

The detailed vibrational level structure of the ground (S₀) and excited electronic states (T₁ and S₁) has been mapped out through various spectroscopic methods. researchgate.net This information is critical for understanding the mechanisms of electronic relaxation. For instance, clarifying the T₁ → S₀ intersystem crossing mechanism is important for understanding the complex dynamics of the molecule. researchgate.netethz.ch High-resolution spectroscopic data provide precise energies of quantum states, which are used to build and refine potential energy surfaces and calculate coupling strengths between different electronic states. nih.gov These data have enabled large-scale calculations that have improved the understanding of the photophysical pathways, such as the role of specific vibrational modes in promoting radiationless transitions. researchgate.netnih.gov

Applications of Thiophosgene and Its Derivatives

Pharmaceutical and Medicinal Chemistry Applications

The role of thiophosgene in the pharmaceutical sector is critical, primarily as a key intermediate for introducing sulfur-containing functional groups into organic molecules. imarcgroup.comverifiedmarketresearch.com This capability is essential for synthesizing numerous active pharmaceutical ingredients (APIs) and their intermediates, particularly sulfur-containing heterocycles and thiourea (B124793) derivatives, which are known to exhibit potent biological activities. verifiedmarketresearch.com

This compound is a key starting material or intermediate in the industrial synthesis of several established drugs.

Tolnaftate : This topical antifungal drug is synthesized using this compound. The synthesis involves reacting 2-naphthol (B1666908) with this compound to produce an intermediate, 2-naphthyl chlorothionoformate. slideshare.netchemicalbook.com This intermediate is then reacted with N-methyl-3-toluidine to yield the final product, Tolnaftate. slideshare.netchemicalbook.comijnrd.org

Amoscanate : An anthelmintic drug, Amoscanate, is also produced using this compound. procurementresource.comexsyncorp.com The synthesis involves the reaction of 4-nitro-4'-aminodiphenylamine with this compound. drugfuture.com

Table 1: APIs Synthesized Using this compound

| Drug Name | Therapeutic Class | Role of this compound in Synthesis |

| Tolnaftate | Antifungal | Reacts with 2-naphthol to form a key intermediate. slideshare.netijnrd.org |

| Amoscanate | Anthelmintic | Reacts with 4-nitro-4'-aminodiphenylamine. exsyncorp.comdrugfuture.com |

This compound is extensively used to synthesize a wide variety of thioxo-substituted heterocyclic compounds, many of which are scaffolds for pharmaceutically important molecules. researchgate.net This is achieved through the cyclization of various functional groups like amines, phenols, and thiols. Examples of such heterocycles synthesized using this compound include thiazoles and oxadiazolones. thieme-connect.com The classical synthesis of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring system, a privileged structure in medicinal chemistry, often involves isothiocyanates, which can be prepared from this compound. rhhz.net

Recent research has highlighted the use of this compound in the development of novel antitumor agents. thieme-connect.com Its utility lies in its ability to generate isothiocyanate intermediates, which are then used to create complex molecules with cytotoxic properties. nih.govcapes.gov.br

A notable example involves the synthesis of optically active thioureas and 2-aminobenzothiazole (B30445) derivatives. nih.govcapes.gov.br In this process, an optically active amine is first reacted with this compound to produce an optically active isothiocyanate. nih.gov This intermediate is then condensed with an aniline (B41778) derivative to form a thiourea, which can be further cyclized to a 2-aminobenzothiazole. nih.govcapes.gov.br Several of these synthesized thiourea derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), as well as mouse Ehrlich Ascites Carcinoma (EAC) cells. nih.gov Certain compounds from these studies showed dose-dependent DNA damaging activity in comet assays, indicating their potential as anticancer agents. nih.govcapes.gov.br Furthermore, thiourea derivatives are being investigated for their potential to overcome drug resistance and side effects associated with traditional cancer therapies due to their multi-targeted action. biointerfaceresearch.com

Table 2: Examples of this compound-Derived Antitumor Agents

| Compound Class | Synthesis Involving this compound | Observed Activity |

| Optically Active Thioureas | Used to convert optically active amines to isothiocyanate intermediates. nih.gov | Cytotoxicity against EAC, MCF-7, and HeLa cell lines; DNA damage. nih.gov |

| 2-Aminobenzothiazoles | Derived from the oxidative cyclization of thiourea precursors made using this compound. nih.gov | Cytotoxicity against various cancer cell lines. nih.gov |

| Piperazine Thiourea Derivatives | Synthesized from isothiocyanates, which can be derived from this compound. | Identified as a promising class of anti-leishmanial agents, with potential applications in other areas. mdpi.com |

Thiourea derivatives, readily accessible from isothiocyanates which are often synthesized using this compound, are a cornerstone in modern medicinal chemistry and organocatalysis. nih.gov

In medicinal chemistry , thioureas exhibit a remarkably broad spectrum of biological activities. mdpi.comontosight.ai They have been investigated and developed as:

Anticancer agents biointerfaceresearch.commdpi.comontosight.ai

Antimicrobial and Antibacterial agents mdpi.comontosight.aifip.org

Antiviral compounds , including inhibitors of HIV-1 reverse transcriptase thieme-connect.commdpi.com

Anti-inflammatory agents mdpi.comontosight.ai

Antiprotozoal agents , with demonstrated activity against parasites like Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi. mdpi.com

In organocatalysis , thiourea derivatives have emerged as a privileged class of catalysts for promoting asymmetric transformations. acs.orgscispace.comwikipedia.org Their catalytic activity was initially attributed to their ability to form double hydrogen bonds with substrates, thereby activating them for reaction. acs.orgwikipedia.org However, recent computational and experimental studies have challenged this view, proposing an alternative mechanism where the thiourea acts as a Brønsted acid. acs.orgscispace.com In this model, the thiourea protonates the substrate to form a reactive intermediate, such as an oxacarbenium ion, which then reacts with the nucleophile. acs.orgscispace.com These catalysts are valued for being metal-free, water-tolerant, and effective under mild, near-neutral conditions. wikipedia.org They have been successfully applied in a variety of asymmetric reactions, including Michael additions, Mannich reactions, and aldol (B89426) condensations. mdpi.comsioc-journal.cn

Role in Developing Novel Antitumor Agents

Agrochemical and Pesticide Development

This compound is an important intermediate in the agrochemical industry for the production of various pesticides, including herbicides and fungicides. imarcgroup.comprocurementresource.comnbinno.com